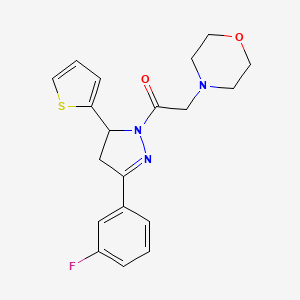

1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules like 1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone involves multi-step reactions, typically starting from simpler precursors. For example, the synthesis of related compounds often involves reactions such as the Vilsmeier-Haack reaction, Fischer indole synthesis, or cyclocondensation of hydrazine derivatives with beta-keto esters or aldehydes. The specific synthetic route can vary, focusing on optimizing yields, minimizing side reactions, and enhancing the purity of the final product (Banu et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is typically confirmed through techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction. These methods provide insights into the geometric parameters, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties. The structural analysis often reveals the presence of critical functional groups and their spatial arrangement, which are determinants of the compound's chemical behavior (Mary et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Novel Schiff bases and pyrazole derivatives have been synthesized and evaluated for antimicrobial activity. For example, a study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated excellent antimicrobial activity for some derivatives compared to others, indicating the potential for development into new antimicrobial agents (Puthran et al., 2019).

Enzyme Inhibitory Activity and Molecular Docking

- Thiophene-based heterocyclic compounds, including those related to the specified compound, have been designed and evaluated for enzyme inhibitory activities. Notably, some derivatives have shown significant inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, as revealed by both in vitro studies and molecular docking analyses. This suggests their potential as lead compounds for the development of new enzyme inhibitors (Cetin et al., 2021).

Antitumor Activity

- Research on the antitumor activities of related compounds, such as the synthesis and evaluation of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, has shown distinct inhibition of the proliferation of various cancer cell lines. This indicates the potential of these compounds in cancer therapy and the importance of further studies to explore their efficacy and mechanisms of action (Tang & Fu, 2018).

Structural and Molecular Analysis

- The structural characterization and analysis of related compounds, including crystal structure and molecular docking studies, have been conducted to understand their interaction mechanisms and stability. For instance, the analysis of a novel bioactive heterocycle similar to the specified compound provided insights into its potential binding interactions and stability, underscoring the importance of structural analysis in drug design and development (Prasad et al., 2018).

properties

IUPAC Name |

1-[5-(3-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c20-15-4-1-3-14(11-15)16-12-17(18-5-2-10-26-18)23(21-16)19(24)13-22-6-8-25-9-7-22/h1-5,10-11,17H,6-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBXDPPGXZGVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC(=CC=C3)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)